molecular formula C21H25N3O2 B2772027 3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one CAS No. 329779-67-1

3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one

Cat. No.: B2772027
CAS No.: 329779-67-1
M. Wt: 351.45
InChI Key: OTYBALBMWDOTCJ-DHZHZOJOSA-N
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Description

3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one is a complex organic compound that features a propoxyphenyl group, a pyridinyl-substituted piperazine, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Propoxyphenyl Intermediate: This involves the reaction of 4-bromophenol with propyl bromide in the presence of a base such as potassium carbonate to form 4-propoxyphenyl bromide.

    Synthesis of the Piperazine Derivative: The next step involves the reaction of 4-propoxyphenyl bromide with piperazine in the presence of a solvent like ethanol to yield 1-(4-propoxyphenyl)piperazine.

    Formation of the Final Compound: The final step involves the reaction of 1-(4-propoxyphenyl)piperazine with 2-pyridinecarboxaldehyde and an appropriate base to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated double bonds.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Propoxyphenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(E)-3-(4-propoxyphenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-2-17-26-19-9-6-18(7-10-19)8-11-21(25)24-15-13-23(14-16-24)20-5-3-4-12-22-20/h3-12H,2,13-17H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYBALBMWDOTCJ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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